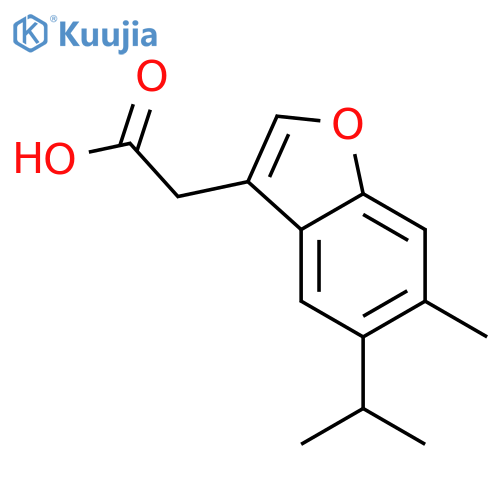

Cas no 730951-42-5 (2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid)

2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid 化学的及び物理的性質

名前と識別子

-

- (5-Isopropyl-6-methyl-benzofuran-3-yl)-acetic acid

- SR-01000047001-1

- EN300-06202

- AKOS008967128

- G41082

- FEB95142

- 2-[6-methyl-5-(propan-2-yl)-1-benzofuran-3-yl]aceticacid

- MFCD04621700

- 2-[6-methyl-5-(propan-2-yl)-1-benzofuran-3-yl]acetic acid

- Z56943797

- 2-(6-methyl-5-(propan-2-yl)-1-benzofuran-3-yl)acetic acid

- HMS1748G21

- 991-401-8

- 2-(6-methyl-5-propan-2-yl-1-benzofuran-3-yl)acetic acid

- CS-0220263

- SR-01000047001

- 730951-42-5

- 2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid

-

- MDL: MFCD04621700

- インチ: InChI=1S/C14H16O3/c1-8(2)11-6-12-10(5-14(15)16)7-17-13(12)4-9(11)3/h4,6-8H,5H2,1-3H3,(H,15,16)

- InChIKey: OSRZHJPDAPUGSU-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 232.109944368Da

- どういたいしつりょう: 232.109944368Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 287

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 50.4Ų

2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M867293-10mg |

2-[6-Methyl-5-(propan-2-yl)-1-benzofuran-3-yl]acetic acid |

730951-42-5 | 10mg |

$ 50.00 | 2022-06-03 | ||

| 1PlusChem | 1P00ICTA-100mg |

(5-Isopropyl-6-methyl-benzofuran-3-yl)-acetic acid |

730951-42-5 | 95% | 100mg |

$162.00 | 2025-03-15 | |

| abcr | AB315074-5g |

(5-Isopropyl-6-methyl-benzofuran-3-yl)-acetic acid; . |

730951-42-5 | 5g |

€1442.50 | 2025-02-13 | ||

| Ambeed | A1009238-5g |

2-[6-Methyl-5-(propan-2-yl)-1-benzofuran-3-yl]acetic acid |

730951-42-5 | 95% | 5g |

$1419.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290933-50mg |

2-[6-methyl-5-(propan-2-yl)-1-benzofuran-3-yl]acetic acid |

730951-42-5 | 95% | 50mg |

¥1934.00 | 2024-07-28 | |

| abcr | AB315074-250mg |

(5-Isopropyl-6-methyl-benzofuran-3-yl)-acetic acid; . |

730951-42-5 | 250mg |

€304.00 | 2025-02-13 | ||

| Aaron | AR00ID1M-10g |

(5-Isopropyl-6-methyl-benzofuran-3-yl)-acetic acid |

730951-42-5 | 95% | 10g |

$1986.00 | 2023-12-13 | |

| 1PlusChem | 1P00ICTA-2.5g |

(5-Isopropyl-6-methyl-benzofuran-3-yl)-acetic acid |

730951-42-5 | 95% | 2.5g |

$860.00 | 2025-02-28 | |

| 1PlusChem | 1P00ICTA-50mg |

(5-Isopropyl-6-methyl-benzofuran-3-yl)-acetic acid |

730951-42-5 | 95% | 50mg |

$121.00 | 2025-03-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290933-1g |

2-[6-methyl-5-(propan-2-yl)-1-benzofuran-3-yl]acetic acid |

730951-42-5 | 95% | 1g |

¥8335.00 | 2024-07-28 |

2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid 関連文献

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602

-

Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590

-

7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acidに関する追加情報

Introduction to 2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid (CAS No. 730951-42-5)

2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 730951-42-5, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the benzofuran derivative class, a well-studied scaffold in medicinal chemistry due to its diverse biological activities and structural versatility. The presence of a carboxylic acid functional group at the 3-position, combined with an isobutyl substituent at the 5-position, and a methyl group at the 6-position, contributes to its unique chemical properties and potential pharmacological relevance.

The benzofuran core is a prominent motif in natural products and pharmacologically active molecules. It has been extensively explored for its role in modulating various biological pathways, including enzyme inhibition, receptor binding, and anti-inflammatory effects. The specific substitution pattern in 2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid suggests potential interactions with biological targets such as kinases, transcription factors, or metabolic enzymes. This makes it a promising candidate for further investigation in drug discovery and development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high precision. Studies have shown that benzofuran derivatives can exhibit inhibitory effects on enzymes involved in cancer progression, neurodegenerative diseases, and infectious diseases. The carboxylic acid moiety in 2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid can form hydrogen bonds with polar residues in protein active sites, enhancing its binding efficacy. Additionally, the isobutyl group may contribute to hydrophobic interactions, further stabilizing its interaction with biological targets.

In vitro studies have begun to elucidate the pharmacological profile of 2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid. Preliminary data suggest that it may possess anti-proliferative properties against certain cancer cell lines by interfering with key signaling pathways. The compound's ability to modulate enzyme activity could also make it useful in treating inflammatory disorders or metabolic diseases. However, further research is needed to fully understand its therapeutic potential and safety profile.

The synthesis of 2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid presents both challenges and opportunities for organic chemists. The construction of the benzofuran ring system requires careful selection of starting materials and reaction conditions to ensure high yield and purity. Modern synthetic strategies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to streamline the synthesis process. These methods not only improve efficiency but also allow for greater control over stereochemistry, which is crucial for biological activity.

The role of computational tools in optimizing synthetic routes cannot be overstated. Molecular modeling software can predict reaction outcomes and identify optimal conditions for synthesis, reducing the time and resources required for experimental trials. Additionally, green chemistry principles are being increasingly integrated into synthetic protocols to minimize environmental impact. The development of sustainable synthetic methods for compounds like 2-6-Methyl-5-(propan-2-y l)-1-benzofuran -3 -ylacetic acid aligns with global efforts to promote eco-friendly pharmaceutical manufacturing.

As research progresses, the applications of 2 -6 -Methyl -5 - (propan - 2 - yl) - 1 - benzofuran - 3 - ylacetic acid are expected to expand beyond traditional therapeutic areas. Its structural features make it a versatile building block for designing novel analogs with enhanced biological activity or improved pharmacokinetic properties. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating these findings into clinical applications.

The future of benzofuran derivatives like 2 -6 -Methyl -5 - (propan - 2 - yl) - 1 - benzofuran - 3 - ylacetic acid looks promising as new synthetic methodologies emerge and our understanding of their biological interactions deepens. Continued investment in research infrastructure and interdisciplinary collaboration will be key to unlocking their full potential in medicine and biotechnology.

730951-42-5 (2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid) 関連製品

- 898446-59-8(N'-2-(4-fluorophenyl)ethyl-N-{2-1-(thiophene-2-sulfonyl)piperidin-2-ylethyl}ethanediamide)

- 2680802-27-9(1-acetyl-4-(3-chlorophenyl)methylpiperidine-4-carboxylic acid)

- 91969-89-0(3-(4-METHYLPHENOXY)-2-BUTANONE)

- 2171626-00-7(1-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetyl)azetidine-2-carboxylic acid)

- 1004389-99-4(N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide)

- 2138121-47-6(3-(2-Tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1803684-77-6(2-Hydroxy-3-iodo-5-methoxy-4-(trifluoromethoxy)pyridine)

- 2137574-74-2(5-bromo-6-ethyl-7-methyl-2-(oxan-4-yl)-1,2,4triazolo1,5-apyridine)

- 2287267-05-2(2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid)

- 1261977-03-0(3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid)